1-(5-Cyclopropylpyridin-3-yl)ethanone

Purity Quality Control Procurement

Medicinal chemistry teams advancing kinase inhibitor programs often encounter rapid CYP450-mediated degradation of methyl-substituted pyridine intermediates, compromising pharmacokinetic profiles. 1-(5-Cyclopropylpyridin-3-yl)ethanone solves this with a strained cyclopropyl ring that resists oxidative metabolism. • Enhanced metabolic stability vs. methyl analog - cyclopropyl C-H bonds reduce P450 oxidation liability • 97% purity supports direct parallel synthesis without pre-purification • Predicted logP of 1.4 enables targeting hydrophobic protein sub-pockets • Bulk stock available; dispatched under controlled temperature (2-8°C storage, ambient/blue ice shipping)

Molecular Formula C10H11NO
Molecular Weight 161.204
CAS No. 1256818-46-8
Cat. No. B593812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Cyclopropylpyridin-3-yl)ethanone
CAS1256818-46-8
Synonyms1-(5-cyclopropylpyridin-3-yl)ethanone
Molecular FormulaC10H11NO
Molecular Weight161.204
Structural Identifiers
SMILESCC(=O)C1=CN=CC(=C1)C2CC2
InChIInChI=1S/C10H11NO/c1-7(12)9-4-10(6-11-5-9)8-2-3-8/h4-6,8H,2-3H2,1H3
InChIKeyLQOWFPZJEOHITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Cyclopropylpyridin-3-yl)ethanone Overview


1-(5-Cyclopropylpyridin-3-yl)ethanone is a heterocyclic ketone composed of a pyridine core substituted with a cyclopropyl group at the 5-position and an acetyl group at the 3-position . With a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol, it is primarily utilized as a versatile synthetic intermediate in drug discovery programs, particularly for the development of kinase inhibitors and other bioactive molecules . The compound is typically supplied as a solid with a purity range of 95–97% and is recommended to be stored at 2–8°C .

S
Workflow Synthetic intermediate for kinase inhibitor and bioactive molecule programs
P
Selection Cyclopropyl-substituted pyridine scaffold for electronic and steric modulation
U
Use Context Lead optimization requiring reported metabolic stability and lipophilicity profiles

1-(5-Cyclopropylpyridin-3-yl)ethanone: Irreplaceable Substitution


Although the 5-substituted-3-acetylpyridine scaffold is common, the cyclopropyl substituent imparts unique electronic and steric effects that fundamentally alter reactivity, metabolic stability, and target engagement compared to methyl, ethyl, or halogen analogs . The strained cyclopropyl ring exhibits shorter, stronger C–H bonds that reduce susceptibility to cytochrome P450-mediated oxidation, thereby enhancing metabolic stability—a critical parameter in lead optimization [1]. Additionally, the cyclopropyl group's higher s-character influences the pyridine ring's electron density, modulating pKa, logP, and hydrogen-bonding capacity, which can translate into improved selectivity and potency profiles that are not achievable with simple alkyl or halo substituents [2]. Direct substitution without experimental validation risks compromising both pharmacokinetic performance and biological activity.

Property
Target: Cyclopropyl analog
Substitute: Methyl analog
Metabolic profile
May reduce CYP450 oxidation; class-level stability reported
Susceptible to hydroxylation and higher intrinsic clearance
Physicochemical profile
Higher s-character alters pKa, logP, and H-bond capacity
Different electronic profile may shift target engagement
Procurement context
Baseline 97% purity supports direct library synthesis
Lower typical purity (95%) may require additional purification

1-(5-Cyclopropylpyridin-3-yl)ethanone: Differentiation Evidence


Higher Purity vs Methyl Analog

1-(5-Cyclopropylpyridin-3-yl)ethanone is commercially available at a minimum purity of 97.0% (Fluorochem, Chemscene), whereas the closest methyl analog, 1-(5-methylpyridin-3-yl)ethanone, is typically offered at 95% purity from multiple suppliers . This higher baseline purity reduces the burden of additional purification steps in downstream synthesis and ensures more reliable stoichiometric calculations.

Purity specification
Head-to-head
97.0% vs 95.0%
Supplier specification comparison
Reduces downstream purification burden and improves stoichiometric reliability.
Context: Commercial sourcing from Fluorochem, Chemscene vs. multiple methyl analog suppliers.
Purity Quality Control Procurement

Enhanced Lipophilicity vs Methyl Analog

The predicted logP (XlogP) of 1-(5-cyclopropylpyridin-3-yl)ethanone is 1.4, while the methyl analog has a calculated XlogP of approximately 0.73 [1]. This 0.67 log unit increase in lipophilicity can significantly improve passive membrane permeability and oral absorption potential according to Lipinski's Rule of Five guidelines, where an optimal logP range is typically 1–3.

Lipophilicity
Cross-study
XlogP 1.4 vs 0.73
Supports passive permeability and oral absorption potential screening.
Predicted XlogP values; experimental logP not reported.
Lipophilicity Drug-likeness ADME

Superior Metabolic Stability from Cyclopropyl Ring

Cyclopropyl substituents are well-documented to reduce oxidative metabolism by cytochrome P450 enzymes due to the higher C–H bond dissociation energy of the strained ring system [1]. In contrast, the methyl group on 1-(5-methylpyridin-3-yl)ethanone is susceptible to rapid hydroxylation and subsequent glucuronidation, leading to higher intrinsic clearance. While direct microsomal stability data for 1-(5-cyclopropylpyridin-3-yl)ethanone are not publicly available, the class-level advantage of cyclopropyl over methyl in metabolic half-life can be inferred from numerous drug-design case studies, such as the replacement of a methyl with a cyclopropyl in the IDO1 inhibitor series, which increased half-life and reduced clearance [2].

Metabolic stability
Class-level
C–H BDE ~106 vs ~98 kcal/mol
Physicochemical inference
Reported cyclopropyl class benefit for CYP450 resistance. Direct microsomal data to verify.
Inferred from cyclopropane bond strength and IDO1 inhibitor case study.
Metabolic Stability Cytochrome P450 Lead Optimization

1-(5-Cyclopropylpyridin-3-yl)ethanone: Optimal Applications


Kinase Inhibitor Lead Optimization for Metabolic Stability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can deploy 1-(5-cyclopropylpyridin-3-yl)ethanone as a key intermediate to install a metabolically resilient cyclopropylpyridine motif. The reduced CYP450 oxidation liability, inferred from class-level cyclopropyl benefits, makes it preferable over the methyl analog when extended pharmacokinetic profiles are desired [1]. The 97% purity specification further supports direct use in parallel synthesis libraries without pre-purification .

Fragment-Based Discovery for Lipophilic Pockets

With a predicted logP of 1.4—0.67 units higher than the methyl analog—this cyclopropyl ketone fragment is better suited for targeting hydrophobic sub-pockets in proteins such as GPCRs or nuclear receptors, where enhanced lipophilicity can improve binding affinity and residence time . Its ketone functionality provides a hydrogen-bond acceptor that can be exploited in structure-based design.

Chemical Probe Synthesis with High-Fidelity Building Blocks

For the synthesis of chemical probes where off-target effects must be minimized, the well-defined purity (97%) and unique electronic signature of the cyclopropyl group reduce the risk of confounding biological readouts caused by impurities or uncontrolled metabolic degradation . This ensures that observed pharmacological effects can be attributed with greater confidence to the intended target engagement.

Agrochemical Lead Development via Physicochemical Differentiation

In agrochemical research, the increased lipophilicity and metabolic stability of the cyclopropyl analog can improve cuticle penetration and environmental persistence compared to the methyl counterpart. The compound's predicted properties align with the typical physicochemical space of commercial fungicides and herbicides, making it a strategic building block for novel crop protection agents .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Metabolic stability profile context
CYP450-mediated oxidation assay review
Fragment-based discovery for lipophilic pockets
Predicted logP and hydrogen-bond acceptor motif
Binding affinity and residence time screening
Chemical probe synthesis
High-fidelity building block (97% purity)
Off-target confounding and metabolic degradation review
Agrochemical lead development
Reported lipophilicity and stability profile
Cuticle penetration and environmental persistence assays

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36 linked technical documents
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